molecular formula C20H20N2O2S B2372370 ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate CAS No. 1206985-96-7

ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2372370
CAS No.: 1206985-96-7
M. Wt: 352.45
InChI Key: VLTRPQMIQFCWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring substituted with phenyl and p-tolyl groups, and an ethyl thioacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves the reaction of ethyl 2-chloroacetate with 1-phenyl-5-(p-tolyl)-1H-imidazole-2-thiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to reflux.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, typically in ether solvents.

    Substitution: Hydrochloric acid or sodium hydroxide; reaction conditionsaqueous medium, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Carboxylic acid derivative.

Scientific Research Applications

Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is primarily related to its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives such as:

    1-Phenyl-2-(p-tolyl)-1H-imidazole: Lacks the thioacetate group, which may result in different biological activities.

    Ethyl 2-((1-phenyl-1H-imidazol-2-yl)thio)acetate: Lacks the p-tolyl group, which may affect its binding affinity and specificity.

    2-Mercapto-1-phenyl-5-(p-tolyl)-1H-imidazole: Contains a free thiol group instead of the thioacetate moiety, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-11-9-15(2)10-12-16)22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTRPQMIQFCWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.